1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety. It is a colorless or pale yellow crystalline solid that is soluble in polar organic solvents .
Preparation Methods
The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one typically involves organic synthetic routes. One common method includes the reaction of 2,5-difluoromethylbenzene with propanone under specific conditions to yield the desired product . Industrial production methods may involve catalytic processes to enhance yield and purity, although detailed industrial methods are not widely documented.
Chemical Reactions Analysis
1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2,5-Bis(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of difluoromethyl groups, which can affect its reactivity and biological activity.
1-(2,5-Bis(trifluoromethyl)phenyl)propan-1-one: The presence of trifluoromethyl groups can lead to different chemical and physical properties compared to difluoromethyl groups.
Properties
Molecular Formula |
C11H10F4O |
---|---|
Molecular Weight |
234.19 g/mol |
IUPAC Name |
1-[2,5-bis(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10F4O/c1-2-9(16)8-5-6(10(12)13)3-4-7(8)11(14)15/h3-5,10-11H,2H2,1H3 |
InChI Key |
HLZCUHFATKDLAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)C(F)F)C(F)F |
Origin of Product |
United States |
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